N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

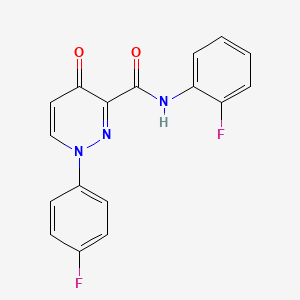

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative featuring a carboxamide group substituted with fluorophenyl moieties. Its core structure consists of a pyridazine ring with a ketone group at position 4 and a carboxamide linker at position 3. The 2-fluorophenyl and 4-fluorophenyl substituents introduce steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C17H11F2N3O2 |

|---|---|

Molecular Weight |

327.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C17H11F2N3O2/c18-11-5-7-12(8-6-11)22-10-9-15(23)16(21-22)17(24)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,24) |

InChI Key |

RJCGJABKQGMDMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the pyridazine ring.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate amine, such as ammonia or a primary amine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, or organolithium compounds.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a common dihydropyridazine-carboxamide scaffold with analogs but differs in substituent placement and composition:

- Key Observations: Fluorine atoms in the target compound may enhance metabolic stability and binding affinity compared to chlorine or methoxy substituents . Bulky groups (e.g., quinoline-oxy in Compound 38) reduce synthetic yields due to steric challenges .

Analytical Characterization and Challenges

1H/13C NMR and LC/MS are critical for verifying structural integrity:

Biological Activity

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 306.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyridazine core followed by functionalization at the phenyl rings. The detailed synthetic pathway can be found in various studies focused on similar compounds within the same chemical class.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

These results suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been shown to inhibit the activity of certain kinases involved in cell signaling, leading to reduced tumor growth in animal models.

Study 1: Antitumor Efficacy in Animal Models

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in xenograft models. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results indicated a dose-dependent reduction in tumor size compared to controls.

Study 2: Pharmacokinetics and Toxicity Profile

Another study assessed the pharmacokinetics and toxicity profile of this compound. It was found to have a half-life of approximately 6 hours and exhibited minimal toxicity at therapeutic doses. Histopathological examinations revealed no significant adverse effects on vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.